5-Oxopyrazolidine-3-carbohydrazide

Beschreibung

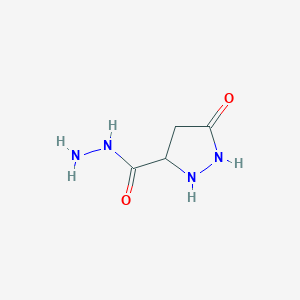

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-oxopyrazolidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O2/c5-6-4(10)2-1-3(9)8-7-2/h2,7H,1,5H2,(H,6,10)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOQSGYHBQQVKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50665567 | |

| Record name | 5-Oxopyrazolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344947-82-6 | |

| Record name | 5-Oxopyrazolidine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50665567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Oxopyrazolidine 3 Carbohydrazide and Its Core Structure

Classical Approaches to Pyrazolidinone Ring Formation

Classical methods for the synthesis of the pyrazolidinone ring, the fundamental structure of 5-oxopyrazolidine-3-carbohydrazide, have traditionally relied on well-established cyclization and condensation reactions. These robust methods remain cornerstones of heterocyclic chemistry.

Cyclization Reactions Utilizing Hydrazine (B178648) Derivatives

The reaction of hydrazine and its derivatives with suitable difunctionalized substrates is a direct and common method for constructing the pyrazolidinone ring. This approach involves the formation of two new nitrogen-carbon bonds to close the five-membered ring.

One prevalent strategy involves the cyclization of α,β-unsaturated esters or acids with hydrazine. The reaction typically proceeds through an initial Michael addition of the hydrazine to the activated double bond, followed by an intramolecular cyclization via condensation to form the pyrazolidinone ring. The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) allows for the introduction of substituents at the N1 position of the ring.

Another key cyclization pathway involves the reaction of hydrazine with γ-keto acids or their ester derivatives. The initial step is the formation of a hydrazone with the ketone functionality, followed by an intramolecular attack of the terminal nitrogen of the hydrazone onto the ester or carboxylic acid group to yield the 5-oxopyrazolidine ring.

Furthermore, the coupling of diazonium salts with appropriate precursors can lead to the formation of hydrazones that subsequently undergo thermal cyclization to yield fused pyrazolidinone systems. chempap.org For instance, the coupling of diazonium salts with 2-ethoxycarbonylamino-indole has been shown to produce 2-ethoxycarbonylimino-3-arylhydrazono-indolines, which upon heating, cyclize to form 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. chempap.org

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Enediynones | Hydrazine, Copper Chloride | Pyrazolo[1,5-a]pyridines | rsc.org |

| 2-Ethoxycarbonylamino-indole | Diazonium Salts, Heat | 2-Aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles | chempap.org |

| Pyrazole-3-diazonium salts | 2-Pyridylacetonitrile | 4-Amino-3-(2-pyridyl)pyrazolo[5,1-c] rsc.orgnih.govktu.edutriazines | researchgate.net |

Condensation-Based Synthetic Pathways

Condensation reactions provide another classical and versatile route to the pyrazolidinone scaffold. These reactions typically involve the formation of a key intermediate, such as a hydrazone, which then undergoes an intramolecular cyclization.

A widely used method is the reaction of a β-keto ester with a hydrazine derivative. The initial condensation forms a hydrazone, which then undergoes an intramolecular attack of the enolate (or the nitrogen atom) onto the ester carbonyl, leading to the formation of the 5-oxopyrazolidinone ring. This approach allows for significant diversity in the final product through the variation of both the β-keto ester and the hydrazine component.

Similarly, the condensation of hydrazides with suitable dicarbonyl compounds or their equivalents can lead to the formation of the pyrazolidinone ring. For example, 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide has been used as a precursor for the synthesis of various heterocyclic derivatives through condensation reactions. ktu.edu Its condensation with hexane-2,5-dione in the presence of acetic acid yields a 2,5-dimethylpyrrole derivative. ktu.edu

The synthesis of hydrazones from a hydrazide and an aldehyde is a common condensation reaction that serves as a starting point for further cyclizations or modifications. For instance, a series of novel hydrazones were synthesized from 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide and various aldehydes in methanol (B129727) with a catalytic amount of hydrochloric acid. nih.gov Similarly, 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide has been condensed with different aromatic aldehydes to produce a range of N'-substituted hydrazones. mdpi.com

| Hydrazide Precursor | Condensation Partner | Product Type | Reference |

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | 2,5-Dimethylpyrrole derivative | ktu.edu |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Various aldehydes | N'-Substituted hydrazones | nih.gov |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic aldehydes | N'-Substituted hydrazones | mdpi.com |

Advanced and Modern Synthetic Strategies

In recent years, the field of organic synthesis has seen the emergence of more sophisticated and efficient methods for the construction of complex molecular architectures. These advanced strategies offer improvements in terms of stereoselectivity, atom economy, and environmental impact.

Organocatalytic and Metal-Free Catalytic Routes

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrazolidinones. nih.gov These metal-free approaches offer a green alternative to traditional metal-catalyzed reactions. rsc.orgnih.gov

A notable example is the organocatalyzed multicomponent domino Knoevenagel-aza-Michael-cyclocondensation reaction, which provides a direct route to 1,5-diazabicyclo[3.3.0]octane-2,6-diones. nih.gov Chiral amines have been successfully employed to catalyze the 1,4-addition of diprotected hydrazine derivatives to α,β-unsaturated aldehydes, leading to functionalized 3-hydroxypyrazolidine derivatives with high enantioselectivity. nih.gov This cascade reaction proceeds via a metal-free aza-Michael/hemiaminal sequence. nih.gov The use of chiral phosphoric acids has also been reported for the catalytic asymmetric synthesis of pyrazolines through a 6π-electrocyclization of α,β-unsaturated hydrazones. nih.gov

The development of metal-free catalytic systems extends to reactions such as the hydrogenation of polycyclic aromatic hydrocarbons using frustrated Lewis pairs like B(C6F5)3/Ph2PC6F5. rsc.org Such strategies highlight the growing potential for metal-free catalysis in various organic transformations. youtube.com

| Catalytic System | Reaction Type | Product | Reference |

| (DHQ)2PHAL | Knoevenagel-aza-Michael-cyclocondensation | 1,5-Diazabicyclo[3.3.0]octane-2,6-diones | nih.gov |

| Chiral Amines | aza-Michael/hemiaminal cascade | 3-Hydroxypyrazolidine derivatives | nih.gov |

| Chiral Phosphoric Acid | 6π-Electrocyclization | Pyrazolines | nih.gov |

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more starting materials are combined in a single step to form a complex product that incorporates most of the atoms of the reactants. rug.nlorganic-chemistry.orgbeilstein-journals.orgnih.govmdpi.com This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a powerful tool for generating molecular diversity. rug.nlmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that can be adapted for the synthesis of diverse heterocyclic scaffolds. beilstein-journals.orgnih.gov By carefully selecting the starting components—an amine, a carbonyl compound, a carboxylic acid, and an isocyanide—a wide range of structures can be accessed. nih.gov Post-cyclization modifications of the Ugi adducts can lead to the formation of various heterocyclic systems. rug.nl

MCRs provide a convergent and straightforward pathway to complex molecules, minimizing the number of synthetic steps and purification procedures. organic-chemistry.org The versatility of MCRs allows for the rapid assembly of libraries of compounds for various applications. beilstein-journals.orgmdpi.com

| MCR Type | Key Components | General Product | Reference |

| Ugi-4CR | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | nih.gov |

| Passerini-3CR | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | nih.govmdpi.com |

Utility of Morita-Baylis-Hillman Adducts in Oxopyrazolidine Synthesis

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic catalyst like a tertiary amine or phosphine. youtube.comorganic-chemistry.orgyoutube.com The resulting MBH adducts are highly functionalized molecules that can serve as versatile building blocks for the synthesis of various heterocyclic compounds.

While direct synthesis of this compound from MBH adducts is not extensively documented, the functional groups present in these adducts (a hydroxyl group, a double bond, and an electron-withdrawing group) offer significant potential for their conversion into pyrazolidinone structures. For instance, the allylic alcohol moiety can be transformed into a leaving group, and subsequent reaction with a hydrazine derivative could lead to the formation of the pyrazolidinone ring through a sequence of Michael addition and intramolecular cyclization.

The synthesis of oxopyrazolidine-1-carboximidamides from Morita-Baylis-Hillman adducts has been reported, demonstrating the utility of these adducts in constructing related heterocyclic systems. researchgate.net This suggests that with appropriate synthetic modifications, MBH adducts could be valuable precursors for the synthesis of the 5-oxopyrazolidine core.

| Starting Material | Reaction Type | Intermediate/Product | Reference |

| Morita-Baylis-Hillman adducts | - | Oxopyrazolidine-1-carboximidamides | researchgate.net |

| Activated alkene, Aldehyde | Morita-Baylis-Hillman Reaction | Allylic alcohol adduct | youtube.comorganic-chemistry.org |

Strategic Incorporation of the Carbohydrazide (B1668358) Moiety

The introduction of the carbohydrazide group (-CONHNH2) is a critical step in the synthesis of the title compound. This is typically accomplished through two main strategies: the hydrazinolysis of ester precursors and the direct conversion of carboxylic acid derivatives.

Hydrazinolysis of Ester Precursors

A prevalent and effective method for synthesizing this compound involves the reaction of a corresponding ester precursor with hydrazine hydrate. mdpi.comajgreenchem.com This nucleophilic acyl substitution reaction is widely employed due to its reliability and generally good yields.

The general reaction scheme involves the treatment of a methyl or ethyl ester of a 5-oxopyrazolidine-3-carboxylic acid derivative with hydrazine hydrate, often in a suitable solvent such as an alcohol (e.g., propan-2-ol or ethanol) under reflux conditions. mdpi.comajgreenchem.com For instance, methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate can be converted to 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide by heating with hydrazine hydrate in propan-2-ol. mdpi.com The reaction time can vary from a few hours to several hours depending on the specific substrate. mdpi.com

This method's versatility is demonstrated in the synthesis of various substituted 5-oxopyrazolidine-3-carbohydrazides. The reaction of methyl saccharin-2-acetate with an excess of hydrazine leads to the formation of the carbohydrazide through ring opening and transformation of the ester group. scispace.com Similarly, this approach is used to produce key intermediates for more complex molecules, such as in the synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives from their corresponding ethyl esters. ajgreenchem.com

| Ester Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol, reflux | 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | mdpi.com |

| Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine hydrate, propan-2-ol, reflux | 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | mdpi.com |

| Ethyl 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives | Hydrazine monohydrate, absolute ethanol (B145695), reflux | 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives | ajgreenchem.com |

| 5-Methylethylpyrazinoate | Hydrazine hydrate | 5-Methylpyrazinoic acid hydrazide | ajgreenchem.com |

Direct Synthesis from Carboxylic Acid Derivatives

An alternative route to this compound involves the direct conversion from a carboxylic acid. This can be part of a multi-step, one-pot synthesis. For example, a series of 1-[(Aryl)(3-amino-5-oxopyrazolidine-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives were synthesized by reacting the corresponding carboxylic acid with ethyl 3-aryl-2-cyanoacrylates, followed by cyclization with hydrazine hydrate. mdpi.com

In a different approach, a carboxylic acid can be activated and then reacted with hydrazine. While not as common as hydrazinolysis of esters for this specific scaffold, it remains a viable synthetic strategy in heterocyclic chemistry. For instance, pyrazole-5-carboxylic acids can be converted to their acyl chloride derivatives and subsequently treated with nucleophiles. ajgreenchem.com

| Starting Carboxylic Acid Derivative | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Ethyl 3-aryl-2-cyanoacrylates, triethylamine, then hydrazine hydrate | 1-[(Aryl)(3-amino-5-oxopyrazolidine-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net While specific studies focusing solely on the green synthesis of this compound are not extensively detailed in the provided results, general green chemistry strategies are relevant to its synthesis.

Key principles applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: The hydrazinolysis reaction is often carried out in alcohols like ethanol or propan-2-ol, which are considered greener than many other organic solvents. mdpi.comajgreenchem.com Research into performing such reactions in water, a benign solvent, is a significant area of green chemistry. rsc.org

Energy Efficiency: Exploring alternative energy sources like microwave irradiation can potentially reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. The hydrazinolysis of esters is generally atom-economical.

Use of Safer Reagents: A notable development in green chemistry is the use of semicarbazide (B1199961) hydrochloride as a safer alternative to the highly toxic and volatile hydrazine for the preparation of pyrazole (B372694) derivatives. rsc.org This approach, particularly when conducted in water, significantly enhances the safety and environmental profile of the synthesis. rsc.org

The development of solvent-free reaction conditions is another cornerstone of green chemistry. researchgate.net For instance, grinding reactants together in a mortar and pestle without any solvent has been shown to be an effective method for certain organic transformations. researchgate.net Adopting such methodologies for the synthesis of this compound would represent a significant advancement in making its production more sustainable.

Chemical Reactivity and Transformation Mechanisms of 5 Oxopyrazolidine 3 Carbohydrazide

Reactivity of the Pyrazolidinone Core

The pyrazolidinone ring system is a key structural motif that exhibits reactivity towards electrophiles and nucleophiles, and can undergo oxidation and reduction reactions.

Electrophilic Aromatic Substitution Analogues on Substituted Pyrazolidinones

While the pyrazolidinone ring itself is not aromatic, substituted derivatives can undergo reactions analogous to electrophilic aromatic substitution. Five-membered heterocyclic compounds like pyrroles, furans, and thiophenes are generally more susceptible to electrophilic attack than benzene. wikipedia.org This increased reactivity is attributed to the presence of a heteroatom with a lone pair of electrons within the ring, which stabilizes the cationic intermediate formed during the reaction. wikipedia.org In the context of pyrazolidinone, the nitrogen atoms can influence the electron density of the ring, making it susceptible to attack by electrophiles. youtube.com

The rate and regioselectivity of these substitution reactions are influenced by the nature of the substituents already present on the pyrazolidinone ring. wikipedia.org Electron-donating groups activate the ring, increasing the reaction rate and directing incoming electrophiles to specific positions. wikipedia.orgmsu.edu Conversely, electron-withdrawing groups deactivate the ring, making it less reactive. msu.edu The reaction mechanism typically involves the generation of a strong electrophile, often with the aid of a catalyst, which then attacks the π-electrons of the heterocyclic ring to form a stabilized carbocation intermediate. msu.edulibretexts.org The subsequent loss of a proton restores the ring's integrity, yielding the substituted product. msu.edu

Nucleophilic Additions and Ring-Opening Pathways

The pyrazolidinone core can be susceptible to nucleophilic attack, which can lead to ring-opening reactions. For instance, a novel ring-opening difluorination of pyrazoloazines has been developed using Selectfluor®, resulting in difluoroalkylated azines. elsevierpure.com This process involves an electrophilic difluorination followed by the opening of the ring structure. elsevierpure.com Similarly, isomerization of pyrazolopyrimidines to pyrazolopyridines can occur through a ring-opening and closing mechanism in the presence of aqueous sodium hydroxide. nih.gov This type of transformation, known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism, has been studied using DFT calculations. nih.gov

Oxidation and Reduction Chemistry of the Pyrazolidinone System

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to changes in the oxidation state of atoms. youtube.comlibretexts.org In the context of the pyrazolidinone system, these reactions can be conceptualized as additions, eliminations, and substitutions. youtube.com An oxidation reaction typically involves the loss of electrons, while a reduction reaction involves the gain of electrons. youtube.comlibretexts.orgpveducation.org These processes are fundamental to many chemical transformations.

Reactivity of the Carbohydrazide (B1668358) Functional Group

The carbohydrazide moiety (-CONHNH2) is a highly reactive functional group that readily participates in condensation and cyclization reactions, making it a valuable synthon for the creation of various heterocyclic systems.

Acyl Hydrazone Formation and Condensation Reactions

Carbohydrazides readily undergo condensation reactions with aldehydes and ketones to form acylhydrazones. nih.gov This reaction is a cornerstone of hydrazide chemistry and is typically carried out in an alcoholic solvent, often with acid catalysis. nih.gov The general synthesis involves the reaction of a hydrazide derivative with a carbonyl compound. nih.gov For example, carbohydrazide reacts with salicylaldehyde (B1680747) to produce a mixture of mono- and bis(salicylidene)carbohydrazide. researchgate.netscispace.com Similarly, new series of carbohydrazide derivatives have been synthesized through the condensation of carbohydrazide or thiocarbohydrazide (B147625) with 5-substituted isatin. ajgreenchem.com The resulting acylhydrazones are valuable intermediates for further synthetic modifications. nih.gov

A study by Kim and Lee detailed an efficient, transition-metal-catalyst-free method for synthesizing acyl hydrazides and hydrazones from activated amides in an aqueous environment at room temperature. organic-chemistry.org This method demonstrated high yields for the synthesis of acyl hydrazides from benzoylpyrrolidin-2-one derivatives and also proved effective for the one-pot synthesis of acyl hydrazones. organic-chemistry.org

| Reactants | Product | Conditions | Reference |

| Carbohydrazide, Salicylaldehyde | Mono(salicylidene)carbohydrazide, Bis(salicylidene)carbohydrazide | Methanol (B129727), Ethanol (B145695), or Propan-2-ol, with piperidine, heated | scispace.com |

| Thiocarbohydrazide or Carbohydrazide, 5-substituted isatin | β-isatin aldehyde carbohydrazide derivatives | Condensation reaction | ajgreenchem.com |

| Benzoylpyrrolidin-2-one derivatives, Hydrazine (B178648) monohydrate | Acyl hydrazides | Aqueous environment, 25°C | organic-chemistry.org |

| N-benzoylpyrrolidin-2-one, Hydrazine monohydrate, Aldehydes or Ketones | Acyl hydrazones | One-pot reaction, 12 hours | organic-chemistry.org |

Cyclization Reactions Involving the Hydrazide Unit (e.g., to form oxadiazoles, triazoles)

The carbohydrazide functional group is a key precursor for the synthesis of various five-membered heterocycles, most notably 1,3,4-oxadiazoles and 1,2,4-triazoles.

1,3,4-Oxadiazole (B1194373) Formation:

The cyclization of carbohydrazide derivatives to form 1,3,4-oxadiazoles can be achieved through several synthetic routes. One common method involves the dehydration of N,N'-diacylhydrazines. Another prominent method is the oxidative cyclization of acylhydrazones. nih.gov For example, bisaroylhydrazones can be cyclized to form 1,3,4-oxadiazole derivatives. nih.gov Various reagents have been employed to facilitate this cyclization, including phosphorus oxychloride (POCl3) nih.govnih.gov, and ceric ammonium (B1175870) nitrate. asianpubs.org The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often starts from a carbohydrazide intermediate which is then cyclized. nih.gov

1,2,4-Triazole (B32235) Formation:

The synthesis of 1,2,4-triazole rings from carbohydrazides often involves reaction with a source of carbon and nitrogen. For instance, treatment of an acetohydrazide derivative with carbon disulfide can lead to a 5-mercapto-1,3,4-oxadiazole, which upon reaction with hydrazine hydrate (B1144303), can form a triazolotriazine moiety. nih.gov Another route involves the reaction of a hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized to a triazole. ktu.edunih.gov The cyclization of thiosemicarbazides in an alkaline medium is a well-established method for synthesizing 1,2,4-triazoles. nih.gov

| Starting Material | Reagents | Product | Reference |

| Carbohydrazide | POCl3 | 1,3,4-Oxadiazole derivative | nih.gov |

| Semicarbazones | Ceric ammonium nitrate | 1,3,4-Oxadiazole derivative | asianpubs.org |

| Bisaroylhydrazones | Oxidative cyclization | 1,3,4-Oxadiazole derivative | nih.gov |

| Hydrazide | Carbon disulfide, alkaline solution | 1,3,4-Oxadiazole | ktu.edu |

| Hydrazide | Phenylisothiocyanate, then aqueous KOH | 4-Phenyl-1,2,4-triazole | ktu.edu |

| Thiosemicarbazide | Aqueous NaOH | 5-(3-chloro-1-benzothien-2-yl)-4H–triazole-3-thiol | nih.gov |

Metal Coordination Chemistry of the Hydrazide Moiety

The hydrazide functional group, -C(O)NHNH₂, is a versatile ligand in coordination chemistry, capable of binding to metal ions in several ways. The coordination behavior is influenced by the nature of the metal ion, the reaction conditions, and the potential for the hydrazide to exist in different tautomeric forms (keto/enol).

Research on analogous carbohydrazide compounds demonstrates that the hydrazide moiety can act as a bidentate ligand. Coordination typically involves the carbonyl oxygen and the terminal amino nitrogen (-NH₂) of the hydrazide group. mdpi.comresearchgate.net This chelation forms a stable five-membered ring with the metal center. In many instances, particularly when the hydrazide is part of a larger Schiff base ligand, coordination occurs through the azomethine nitrogen (-C=N-) and the enolic oxygen (-C=O) that results from tautomerization. mdpi.com

The pyrazolidinone ring itself contains additional potential donor sites, including the second carbonyl oxygen and the ring nitrogens, which could lead to the formation of polynuclear or macrocyclic complexes under specific conditions. ajgreenchem.comajgreenchem.com Studies on pyrazole (B372694) and quinoline-based carbohydrazides have shown the formation of stable octahedral, and in some cases, square planar or tetrahedral complexes with various transition metals. mdpi.comnih.gov

The coordination of metal ions to the ligand can significantly alter its biological and physical properties. ajgreenchem.com The formation of these metal complexes is often confirmed through spectroscopic methods like FTIR, where a shift in the vibrational frequencies of the C=O and N-H groups indicates their involvement in bonding with the metal ion. nih.gov

Table 1: Representative Metal Complexes of Analogous Hydrazide Ligands

| Metal Ion | Ligand Type | Typical Coordination Geometry | Coordination Sites |

|---|---|---|---|

| Cu(II) | Quinoline-3-carbohydrazide Schiff Base | Octahedral | Azomethine N, Carbonyl O |

| Co(II) | Quinoline-3-carbohydrazide Schiff Base | Octahedral (high-spin) | Azomethine N, Carbonyl O |

| Ni(II) | Pyrazine (B50134) Derivative | Octahedral | Ligand-dependent |

| Fe(III) | Quinoline-3-carbohydrazide Schiff Base | Octahedral | Azomethine N, Carbonyl O |

This table is illustrative and based on data from related carbohydrazide compounds to suggest the potential coordination chemistry of 5-Oxopyrazolidine-3-carbohydrazide. mdpi.comnih.govnih.gov

Rearrangement Reactions and Tautomeric Equilibria

The structure of this compound allows for complex tautomeric equilibria and is a precursor for various rearrangement and cyclization reactions.

Tautomerism:

The molecule can exhibit several forms of tautomerism. The pyrazolidinone ring can undergo keto-enol tautomerism, while the carbohydrazide side chain can exist in an amide-imidic acid equilibrium. This leads to at least four potential tautomeric forms, as detailed below.

Keto-Amide Form: The most commonly drawn structure.

Enol-Amide Form: Arises from tautomerization of the pyrazolidinone ring's carbonyl group.

Keto-Imidic Acid Form: Results from tautomerization of the amide group in the carbohydrazide chain.

Enol-Imidic Acid Form: A combination of both tautomerizations.

The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. mdpi.comsemanticscholar.org In solution, it is likely that a mixture of these tautomers exists, with the keto-amide form generally being the most stable. The presence of these different tautomers is crucial as it dictates the molecule's reactivity in subsequent reactions. For instance, the imidic acid and enol forms provide nucleophilic and electrophilic centers that are not present in the keto-amide structure.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Key Structural Features |

|---|---|

| Keto-Amide | C=O at position 5; -C(O)NHNH₂ side chain |

| Enol-Amide | C-OH at position 5; -C(O)NHNH₂ side chain |

| Keto-Imidic Acid | C=O at position 5; -C(OH)=NNH₂ side chain |

Rearrangement and Cyclization Reactions:

The carbohydrazide moiety is a valuable synthon for constructing various heterocyclic rings. Through condensation reactions with appropriate reagents, the -NHNH₂ group can be transformed into five- or six-membered heterocycles. For example, reaction with carbon disulfide can lead to the formation of a 1,3,4-oxadiazole ring, while condensation with dicarbonyl compounds like hexane-2,5-dione can yield a pyrrole (B145914) ring. ktu.edu

Furthermore, the hydrazide can react with isothiocyanates to form thiosemicarbazide derivatives, which are versatile intermediates for synthesizing triazole rings. ktu.edu These transformations are not simple additions but involve intramolecular cyclization and dehydration steps, representing significant rearrangements of the initial structure. Studies on related oxoalkanenitriles have also revealed unexpected rearrangement processes leading to the formation of substituted pyridines, indicating that the reactivity of such systems can be complex and lead to novel molecular scaffolds. researchgate.net

Derivatization and Structural Modification of 5 Oxopyrazolidine 3 Carbohydrazide

Synthesis of Substituted 5-Oxopyrazolidine-3-carbohydrazide Derivatives

The synthesis of substituted this compound derivatives typically begins with the construction of a substituted pyrazolidinone ring. A common strategy involves the reaction of a substituted hydrazine (B178648) with a suitable dicarboxylic acid or its derivative. For instance, in a process analogous to the synthesis of related pyrrolidinone structures, a substituted phenylhydrazine (B124118) can be reacted with itaconic acid to yield a 1-phenyl-5-oxopyrazolidine-3-carboxylic acid. nih.gov

The general synthetic pathway proceeds in two main steps:

Ring Formation: A substituted hydrazine (e.g., R-NHNH₂) is reacted with itaconic acid or a derivative. The selection of the initial hydrazine determines the substituent at the N1 position of the resulting pyrazolidinone ring.

Carbohydrazide (B1668358) Formation: The carboxylic acid group at the C3 position is then converted into the carbohydrazide. This is typically achieved by first converting the carboxylic acid to its corresponding ester (e.g., a methyl or ethyl ester) via Fischer esterification, followed by hydrazinolysis. The ester is refluxed with hydrazine hydrate (B1144303), which displaces the alkoxy group to form the desired carbohydrazide side chain. ajgreenchem.com This multi-step process allows for the introduction of a wide variety of substituents on the pyrazolidinone ring, leading to a library of diverse derivatives. nih.gov

Functionalization at Nitrogen Atoms of the Pyrazolidinone Ring

The pyrazolidinone ring contains two distinct nitrogen atoms, N1 and N2, which are both potential sites for functionalization. The N1 position is frequently substituted during the initial synthesis of the ring, as described above. Further functionalization often targets the N2 position, which bears a hydrogen atom in the parent structure.

Standard N-alkylation or N-arylation reactions can be employed to introduce substituents at the N2 position. These reactions typically involve deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl or aryl halide. The choice of reaction conditions and reagents is crucial for achieving selective functionalization, especially if the N1 position is also unsubstituted. Research on related pyrazolidinone structures has shown that the ring can act as a directing group in transition-metal-catalyzed reactions, such as the regioselective C-H annulation of 1-arylpyrazolidinones, highlighting the influence of N-substituents on the ring's reactivity. nih.gov

Side Chain Modifications and Extension via the Carbohydrazide Linkage

The carbohydrazide moiety (-CO-NH-NH₂) is a highly versatile functional group that serves as the primary point for side chain modification and extension. Its terminal primary amine is a potent nucleophile, enabling a wide range of condensation and cyclization reactions.

One of the most common derivatizations of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones. researchgate.net This reaction typically proceeds by refluxing the carbohydrazide with the desired carbonyl compound in a suitable solvent like ethanol (B145695), often with a few drops of an acid catalyst such as glacial acetic acid or hydrochloric acid. ajgreenchem.comnih.govajgreenchem.com The resulting N'-substituted-idene-5-oxopyrazolidine-3-carbohydrazide, or hydrazone, incorporates the substituent from the aldehyde or ketone. This method allows for the straightforward introduction of a vast array of aryl, heteroaryl, and alkyl groups. nih.govnih.gov

The general procedure involves dissolving the carbohydrazide in an alcohol, adding the corresponding aldehyde or ketone, and heating the mixture to facilitate the condensation and removal of water. nih.gov The product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. nih.gov

Table 1: Examples of Hydrazone Synthesis from Analogous Heterocyclic Carbohydrazides

| Carbonyl Reactant | Resulting Substituent on Hydrazone | Analogous Parent Hydrazide | Reference |

|---|---|---|---|

| Various Aromatic Aldehydes | -N=CH-Ar | 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | nih.gov |

| Substituted Ketones | -N=C(R₁)(R₂) | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2-carbohydrazide | researchgate.net |

| Salicylaldehyde (B1680747) | -N=CH-(2-OH-Ph) | Cyanoacetyl hydrazine | nih.gov |

| 5-Substituted Isatin | Isatin-β-thiosemicarbazone | Thiocarbohydrazide (B147625) | ajgreenchem.com |

Cyclocondensation Products (e.g., fused heterocycles)

The carbohydrazide functional group is a key building block for synthesizing more complex heterocyclic systems through cyclocondensation reactions. In these reactions, the -NHNH₂ group of the hydrazide and the adjacent carbonyl group can react with bifunctional reagents to form new five- or six-membered rings. researchgate.net

Common cyclocondensation reactions include:

1,3,4-Oxadiazoles: Treatment of a carbohydrazide with carbon disulfide in an alkaline solution, followed by acidification, can yield a 1,3,4-oxadiazole-2-thione ring. ktu.edu Alternatively, acylation followed by cyclodehydration can also produce oxadiazoles.

1,2,4-Triazoles: Reaction of the carbohydrazide with an isothiocyanate produces a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized in the presence of a base, such as aqueous potassium hydroxide, to form a 1,2,4-triazole-3-thione ring. ktu.edu

Pyrazoles and Triazines: Hydrazide-hydrazone derivatives can be used as precursors for further cyclization. For example, they can react with α,β-unsaturated nitriles or diketones to form various substituted pyridines or pyrazolo[4,3-e] nih.govnih.govktu.edutriazines. nih.govresearchgate.net

These reactions significantly expand the chemical diversity of derivatives obtainable from the this compound core, enabling the construction of bicyclic and other complex fused heterocyclic systems. researchgate.netresearchgate.net

Table 2: Examples of Cyclocondensation Reactions from Analogous Carbohydrazides

| Reagent(s) | Resulting Heterocyclic System | Analogous Parent Hydrazide | Reference |

|---|---|---|---|

| Carbon Disulphide, KOH | 1,3,4-Oxadiazole-2-thione | 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | ktu.edu |

| Phenylisothiocyanate, KOH | 4-Phenyl-1,2,4-triazole-3-thione | 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | ktu.edu |

| Hexane-2,5-dione | 2,5-Dimethylpyrrole | 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide | ktu.edu |

| Aroylhydrazines | Pyrazolo[4,3-e] nih.govnih.govktu.edutriazine | 4-Amino-5-cyano-1,2-dihydropyridin-2-one | nih.gov |

Regioselective Functionalization Strategies

Regioselective functionalization is a significant challenge in molecules like this compound, which possess multiple similar reactive sites. The primary challenge lies in differentiating between the N1 and N2 atoms of the pyrazolidinone ring. Achieving selectivity often requires carefully chosen synthetic strategies, such as the use of directing groups or exploiting subtle differences in the steric and electronic environments of the reactive sites.

For instance, in related heterocyclic systems like 2-arylazetidines, the N-substituent has been shown to be the main factor controlling a regioselective switch between ortho-lithiation on the aryl ring and α-benzylic lithiation. nih.gov An N-alkyl group directs the reaction to the ortho position of the aryl ring, whereas an N-Boc (tert-butyloxycarbonyl) protecting group directs it to the benzylic position. This principle of using N-substituents to direct reactivity could be applied to the pyrazolidinone system to control reactions at specific sites.

Furthermore, regioselective C-H activation and annulation have been demonstrated on 1-arylpyrazolidinones, where a ruthenium catalyst selectively targets a C-H bond on the N1-aryl substituent, guided by the pyrazolidinone core. nih.gov This demonstrates that the heterocyclic ring itself can be used to direct reactions to specific positions on its substituents, a strategy that could be harnessed for the regioselective functionalization of derivatives.

Advanced Spectroscopic and Structural Elucidation Research on 5 Oxopyrazolidine 3 Carbohydrazide Systems

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 5-Oxopyrazolidine-3-carbohydrazide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shift (δ) of these signals, their multiplicity (e.g., singlet, doublet, triplet), and their integration values would confirm the presence of the pyrazolidinone ring and the carbohydrazide (B1668358) moiety.

NH Protons: Signals for the protons of the two NH groups in the pyrazolidinone ring and the NH and NH₂ protons of the carbohydrazide group would likely appear as broad singlets in the downfield region of the spectrum. Their exact chemical shifts would be sensitive to the solvent used and concentration.

CH and CH₂ Protons: The pyrazolidinone ring contains a methine (CH) proton at the 3-position and a methylene (B1212753) (CH₂) group at the 4-position. These would give rise to characteristic multiplets due to spin-spin coupling with each other.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: Two distinct signals would be expected in the downfield region (typically δ 160-180 ppm) corresponding to the carbon atoms of the two carbonyl (C=O) groups: one in the pyrazolidinone ring and one in the carbohydrazide moiety. researchgate.net

Pyrazolidinone Ring Carbons: Signals for the C3 and C4 carbons of the pyrazolidinone ring would be expected in the aliphatic region of the spectrum.

Although specific experimental data for this compound is not available, studies on related pyrazolidinone derivatives provide insights into the expected chemical shifts. For instance, in derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidine-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the carbonyl carbons of the pyrazolidinone ring have been observed in the range of δ 160-165 ppm. semanticscholar.org

Expected ¹H and ¹³C NMR Data for this compound

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| C=O (amide in ring) | - | ~170-180 |

| C=O (hydrazide) | - | ~160-170 |

| CH (C3) | Triplet | ~50-60 |

| CH₂ (C4) | Doublet of doublets | ~30-40 |

| NH (ring) | Broad singlet | - |

| NH (hydrazide) | Broad singlet | - |

| NH₂ (hydrazide) | Broad singlet | - |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

N-H Stretching: The NH groups of the pyrazolidinone ring and the carbohydrazide moiety would exhibit stretching vibrations in the region of 3200-3400 cm⁻¹.

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups would be expected in the region of 1650-1750 cm⁻¹. The exact position would depend on the electronic environment and any hydrogen bonding.

C-N Stretching: Vibrations associated with the C-N bonds would appear in the fingerprint region of the spectrum, typically between 1000 and 1350 cm⁻¹.

Studies on related carbohydrazide and pyrazolidinone-containing compounds confirm these expectations, with C=O stretching vibrations reported in the 1640-1680 cm⁻¹ range and N-H stretching in the 3200-3400 cm⁻¹ range. mdpi.comresearchgate.netnih.gov

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide & Hydrazide) | 3200 - 3400 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Amide in ring) | ~1700 |

| C=O Stretch (Hydrazide) | ~1660 |

| N-H Bend | 1550 - 1650 |

| C-N Stretch | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophores are the carbonyl groups. The expected electronic transitions would be n → π* transitions of the lone pair electrons on the oxygen atoms of the carbonyl groups. These typically result in weak absorption bands in the UV region.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

For this compound (C₄H₈N₄O₂), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the precise determination of its elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve the characteristic cleavage of the pyrazolidinone ring and the carbohydrazide side chain. Common fragmentation pathways could include:

Loss of the hydrazide group (-NHNH₂)

Decarbonylation (loss of CO) from the pyrazolidinone ring

Cleavage of the N-N bond in the ring

Fragmentation of the carbohydrazide moiety

Analysis of related structures suggests that fragmentation often occurs at the bonds adjacent to the carbonyl groups and heteroatoms.

X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound itself is publicly available, the crystal structure of a derivative, Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate, has been reported. nih.gov

This study revealed that the five-membered pyrazolidinone ring in this derivative adopts an envelope conformation. nih.gov In the solid state, molecules were linked by intermolecular N-H···O hydrogen bonds to form centrosymmetric dimers. nih.gov It is plausible that this compound, if crystallized, would exhibit similar hydrogen bonding patterns involving the NH and C=O groups of both the pyrazolidinone ring and the carbohydrazide side chain, leading to a well-ordered crystal lattice.

Crystallographic Data for a Derivative: Ethyl 2-(3-chloro-2-pyridyl)-5-oxopyrazolidine-3-carboxylate nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.488 |

| b (Å) | 10.009 |

| c (Å) | 16.249 |

| V (ų) | 2518.9 |

| Z | 8 |

Computational and Theoretical Investigations of 5 Oxopyrazolidine 3 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and the optimization of its three-dimensional geometry. acs.orgnih.gov By employing functionals such as B3LYP with appropriate basis sets like 6-311G++(d,p), researchers can model the ground state of 5-Oxopyrazolidine-3-carbohydrazide with high precision. nih.govresearchgate.net

These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's spatial arrangement. For instance, DFT studies on similar heterocyclic compounds, such as pyrazole (B372694) derivatives, have demonstrated the reliability of this method in predicting geometric parameters that are in close agreement with experimental X-ray diffraction data. researchgate.net The optimized geometry of this compound would reveal the planarity of the pyrazolidine (B1218672) ring and the conformational orientation of the carbohydrazide (B1668358) substituent.

Furthermore, DFT calculations are instrumental in determining the electronic properties, such as the distribution of electron density and the energies of molecular orbitals, which are discussed in the following sections. mdpi.com

HOMO-LUMO Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter for predicting molecular reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and, therefore, more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a larger energy gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the hydrazide group and the pyrazolidine ring, indicating these are the probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the carbonyl group and the pyrazolidine ring, highlighting the potential sites for nucleophilic attack. Analysis of related hydrazone derivatives has shown that the distribution of HOMO and LUMO densities across the molecule can indicate its interaction tendencies. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound Based on Analogous Compounds

| Parameter | Energy (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and based on typical ranges observed for similar heterocyclic and hydrazide compounds in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org The MEP surface illustrates the electrostatic potential at different points on the molecule's surface, providing insights into its electrophilic and nucleophilic regions. nih.gov

The MEP map is color-coded to represent varying levels of electrostatic potential. Regions of negative potential, typically colored red or yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net These areas often correspond to the presence of lone pairs of electrons on heteroatoms like oxygen and nitrogen. For this compound, the carbonyl oxygen and the nitrogen atoms of the hydrazide and pyrazolidine ring are expected to be regions of high negative potential.

Conversely, regions of positive potential, colored in shades of blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net These areas are typically found around hydrogen atoms attached to electronegative atoms. The hydrogen atoms of the N-H groups in the pyrazolidine ring and the carbohydrazide moiety would represent sites of positive electrostatic potential. The MEP map, therefore, provides a clear and intuitive guide to the reactive sites of the molecule and its potential for forming intermolecular interactions, such as hydrogen bonds. chemrxiv.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility and interactions with its environment over time. mdpi.com By simulating the motion of atoms and molecules, MD can reveal the accessible conformations of this compound and the nature of its interactions with solvent molecules or biological macromolecules. nih.gov

Conformational analysis through MD simulations can identify the most stable conformers of the molecule in a given environment. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein, for instance. The simulations can track the fluctuations and transitions between different conformational states, providing a detailed map of the molecule's conformational landscape. mdpi.com

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water), it is possible to analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. This provides a detailed understanding of the molecule's solvation and how it might interact with other molecules in a biological system.

Quantum Chemical Parameters and Reactivity Descriptors

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical parameters can be derived to further quantify the reactivity of this compound. scirp.org These reactivity descriptors provide a more nuanced understanding of the molecule's chemical behavior.

Key quantum chemical parameters include:

Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -E_LUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2). scirp.org

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). scirp.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment (ω = χ² / 2η). scirp.org

These parameters, when calculated for this compound, would offer a quantitative assessment of its stability and reactivity, allowing for comparisons with other molecules. Studies on related hydrazine (B178648) and hydrazone derivatives have successfully used these descriptors to correlate with their observed chemical properties. researchgate.netresearchgate.net

Table 2: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Definition | Illustrative Value |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.5 eV |

| Electron Affinity (A) | A ≈ -E_LUMO | 1.2 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV |

| Chemical Softness (S) | S = 1 / η | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | ω = χ² / 2η | 2.80 eV |

Note: These values are illustrative and derived from the hypothetical HOMO/LUMO energies in Table 1.

Molecular Docking Studies (focused on mechanistic interactions, not therapeutic outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov In the context of this compound, docking studies can elucidate the mechanistic details of its potential interactions with the active site of a protein. researchgate.net

The primary goal of such studies would be to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that govern the binding of the molecule to a specific protein target. For instance, docking studies on structurally similar 5-oxopyrrolidine-3-carbohydrazides have been used to understand their binding modes within the ATP-binding site of various kinases. nih.gov

A molecular docking simulation of this compound into a hypothetical protein active site would likely reveal the carbohydrazide moiety acting as a hydrogen bond donor and acceptor, while the pyrazolidine ring could engage in various non-covalent interactions. The results would provide a detailed 3D model of the binding pose, highlighting the specific amino acid residues involved in the interaction. This information is crucial for understanding the structural basis of molecular recognition and for the rational design of new molecules with tailored binding properties.

Mechanistic Biochemical Studies Involving 5 Oxopyrazolidine 3 Carbohydrazide Analogues

Investigation of Molecular Target Interactions

The 5-oxopyrazolidine-3-carbohydrazide scaffold shares critical pharmacophoric features with known enzyme inhibitors, particularly protein kinase inhibitors. While direct studies on this compound analogues are limited, research on the closely related 5-oxopyrrolidine-3-carbohydrazide (B1650037) analogues provides significant insights into their potential molecular interactions. vu.ltmdpi.com

The 5-oxopyrrolidine ring is considered a structural analogue of the pyrrolopyridine core found in established kinase inhibitors like vemurafenib. mdpi.com Its lactam NH and C=O groups are capable of forming hydrogen bonds within the ATP-binding site or adjacent allosteric regions of kinases. mdpi.com Furthermore, the acylhydrazide linker in these molecules can mimic the hydrogen-bonding interactions of urea (B33335) or amide linkers, which are crucial for binding to the kinase hinge region. mdpi.com

Molecular docking studies have suggested that these analogues can act as multi-kinase inhibitors. For instance, a 2-hydroxynaphthalenylmethylene derivative of a 5-oxopyrrolidine-3-carbohydrazide has demonstrated high binding affinity to the active sites of both the non-receptor tyrosine kinase (TK) SRC and the serine/threonine-protein kinase (STPK) BRAF. vu.ltnih.gov This dual inhibitory potential highlights the versatility of the scaffold in interacting with different kinase families.

The broader class of pyrazole (B372694) and pyrazoline derivatives has also been shown to interact with a variety of enzymes. For example, certain pyrazoline derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, with some showing selectivity for hCOX-1. nih.gov Other pyrazoline benzenesulfonamides have been identified as inhibitors of human carbonic anhydrase (hCA) isoforms I and II. rsc.orgmdpi.com These findings underscore the potential of the pyrazole-containing core, a key feature of 5-oxopyrazolidine, to serve as a foundation for designing specific enzyme inhibitors.

Table 1: Investigated Protein Kinase Targets for 5-Oxopyrrolidine-3-carbohydrazide Analogues mdpi.com

| Protein Kinase Target | Rationale for Investigation in Cancer |

| ACK1 | Aberrantly activated in breast and pancreatic cancers, activating pro-survival pathways. |

| VEGFR2 | Triple-negative breast cancer (TNBC) and pancreatic cancers are highly dependent on angiogenesis. |

| CDK5 | Emerging evidence suggests it facilitates pancreatic cancer invasiveness; amplified in a majority of pancreatic tumors. |

Elucidation of Biochemical Pathway Modulation

The interaction of this compound analogues with molecular targets like protein kinases can lead to the modulation of critical biochemical pathways involved in cell signaling and metabolism. While direct evidence for this specific scaffold is emerging, the effects of related compounds on cellular pathways have been documented.

For instance, the inhibition of kinases such as VEGFR-2 by structurally related compounds can disrupt angiogenesis, a vital process for tumor growth and metastasis. nih.govmdpi.com By blocking the signaling cascade initiated by vascular endothelial growth factor (VEGF), these inhibitors can prevent the formation of new blood vessels, thereby starving tumors of essential nutrients and oxygen.

Furthermore, the inhibition of kinases within the MAPK (mitogen-activated protein kinase) signaling pathway can have profound effects on cell proliferation, differentiation, and survival. nih.govmdpi.com Some pyrazolo[3,4-d]pyrimidines, which share the pyrazole core, have been shown to decrease the levels of total ERK and its phosphorylated form, leading to the downregulation of metalloproteinase MMP-9 and the overexpression of p21 and p27. nih.gov This modulation results in cell-cycle arrest at the subG1 phase and the induction of apoptosis. nih.gov

The potential for pyrazole-based compounds to inhibit lactate (B86563) dehydrogenase (LDH) also points towards a role in modulating cellular metabolism. nih.govmdpi.comnih.gov Cancer cells often rely on aerobic glycolysis (the Warburg effect), and LDH is a key enzyme in this process. mdpi.com Inhibition of LDH can decrease ATP levels in cancer cells, potentially enhancing the efficacy of other anticancer drugs. mdpi.com

Role as Probes in Mechanistic Biological Research

Beyond their therapeutic potential, this compound analogues and related compounds serve as valuable probes for dissecting complex biological processes. Their ability to selectively interact with specific molecular targets allows researchers to investigate the roles of these targets in cellular function and disease.

For example, the development of selective inhibitors for different isoforms of enzymes like carbonic anhydrase or cyclooxygenase, based on the pyrazoline scaffold, enables the study of the specific physiological and pathological roles of each isoform. nih.govrsc.orgmdpi.com This is crucial for understanding their involvement in various diseases and for the development of targeted therapies with fewer side effects.

Similarly, potent and selective cannabinoid receptor 1 (CB1) antagonists based on a pyrazole-carbohydrazide structure, such as rimonabant, have been instrumental as chemical tools for characterizing the cannabinoid pharmacophore and its binding domain. nih.gov

The use of these compounds in in vitro and in vivo models helps to validate molecular targets and elucidate the mechanisms underlying various pathological conditions. For instance, the application of specific kinase inhibitors in cell-based assays can clarify the contribution of a particular kinase to cancer cell migration and invasion. mdpi.com

Emerging Applications of 5 Oxopyrazolidine 3 Carbohydrazide in Chemical Sciences

Use as Building Blocks in Complex Organic Synthesis

The reactivity of the 5-oxopyrazolidine-3-carbohydrazide moiety makes it a valuable building block for the synthesis of more complex heterocyclic systems. The hydrazide functional group is particularly amenable to a variety of condensation and cyclization reactions, serving as a versatile handle for molecular elaboration.

Research on structurally related compounds, such as 1-(9-ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide, has demonstrated the utility of the carbohydrazide (B1668358) group as a precursor for a range of heterocyclic structures. ktu.edu This derivative has been successfully used to synthesize compounds containing hydrazone, pyrrole (B145914), triazolethione, 1,2,4-triazine, and other pyrrolidinone fragments. ktu.edu For instance, reaction with carbon disulphide in an alkaline medium leads to the formation of 1,3,4-oxadiazoles, while condensation with dicarbonyl compounds like hexane-2,5-dione yields pyrrole derivatives. ktu.edu Furthermore, treatment with isothiocyanates produces thiosemicarbazides, which can be cyclized to form triazole rings. ktu.edu

While these examples involve a pyrrolidine (B122466) ring, the chemical principles are directly applicable to this compound. The carbohydrazide moiety in the pyrazolidine (B1218672) system is expected to exhibit similar reactivity, allowing for its use in the construction of a diverse array of fused and substituted pyrazole-containing heterocyclic scaffolds. The pyrazolidinone core itself is a significant structural motif found in numerous biologically active compounds. nih.gov

The versatility of the carbohydrazide functional group is further highlighted in the synthesis of various hydrazone derivatives. For example, 5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide has been reacted with a range of aldehydes to produce a library of hydrazones with potential biological activities. nih.gov This straightforward synthetic route underscores the potential of this compound to serve as a platform for generating diverse molecular libraries for drug discovery and other applications.

Table 1: Examples of Heterocyclic Systems Derived from Related Carbohydrazides

| Starting Material Moiety | Reagent | Resulting Heterocycle |

|---|---|---|

| 5-Oxopyrrolidine-3-carbohydrazide (B1650037) | Carbon Disulphide | 1,3,4-Oxadiazole (B1194373) |

| 5-Oxopyrrolidine-3-carbohydrazide | Hexane-2,5-dione | 2,5-Dimethylpyrrole |

| 5-Oxopyrrolidine-3-carbohydrazide | Phenylisothiocyanate | Thiosemicarbazide (B42300) (Triazole precursor) |

Applications in Catalysis (e.g., asymmetric reactions)

The pyrazolidinone scaffold and related structures have shown significant promise in the field of catalysis, particularly in the development of chiral ligands for asymmetric reactions. While direct catalytic applications of this compound are not yet extensively documented, the broader class of pyrazolidinones and related nitrogen-containing heterocycles are recognized for their potential in coordinating with metal centers to create effective catalysts.

The development of chiral ligands is crucial for enantioselective synthesis, a key area in modern chemistry for the production of pharmaceuticals and other fine chemicals. nih.gov Pyridine-oxazoline ligands, for example, have gained popularity for their effectiveness in a variety of asymmetric reactions. rsc.org The structural features of this compound, with its multiple nitrogen atoms and carbonyl group, offer potential coordination sites for metal ions, suggesting its utility as a scaffold for new chiral ligands.

Furthermore, pyrazole (B372694) derivatives have been successfully employed as ligands to enhance the catalytic activity of metal complexes. For instance, the use of pyrazoles with titanium isopropoxide has been shown to significantly improve the rate of ring-opening polymerization of L-lactide. researchgate.net This suggests that pyrazolidinone-based ligands derived from this compound could similarly modulate the activity and selectivity of metal catalysts in various organic transformations.

Organocatalysis represents another avenue where pyrazolidinone derivatives have made an impact. Chiral phosphoric acid and chiral amine catalysts have been used in the asymmetric synthesis of pyrazoline and pyrazolidine derivatives. nih.gov For example, chiral pyrrolidine derivatives have been shown to catalyze the Michael/hemiaminal cascade reaction between hydrazines and α,β-unsaturated aldehydes to produce functionalized 3-hydroxypyrazolidines with high enantioselectivity. nih.gov This highlights the potential for developing chiral catalysts based on the pyrazolidinone framework itself.

Contribution to Material Science and Polymer Chemistry Precursors

The application of pyrazolidinone and related nitrogen-containing heterocyclic structures extends into the realm of material science and polymer chemistry. While specific polymers derived directly from this compound are not yet reported, the functionalities present in the molecule make it a promising candidate as a monomer or a precursor for functional polymers.

The carbohydrazide group can react with dicarboxylic acids or their derivatives to form polyamides or with diisocyanates to form polyureas, introducing the pyrazolidinone ring into the polymer backbone. Such polymers could exhibit unique thermal, mechanical, and optical properties due to the presence of the heterocyclic ring.

In a related context, polymers based on pyrazine (B50134) units have been investigated as ultrahigh-capacity cathode materials for rechargeable batteries. nih.gov Poly(pyrazinyl sulfide) (PPZS), synthesized from 2,5-dibromopyrazine (B1339098) and Li2S, demonstrated a high specific capacity, showcasing the potential of nitrogen-containing heterocycles in energy storage materials. nih.gov This opens up possibilities for exploring pyrazolidinone-based polymers for similar applications.

Moreover, the development of degradable polymers is a significant area of research in material science. mit.edu The introduction of specific monomers into polymer chains can render them susceptible to degradation under certain conditions. mit.edu The pyrazolidinone ring, with its amide bond, could potentially be designed to be a cleavable unit within a polymer backbone, contributing to the development of more environmentally friendly or biocompatible materials.

Development of Chemical Probes for Research Tools

The hydrazide moiety is a key functional group in the design of chemical probes for biological research. Hydrazine-based probes are versatile tools for studying enzyme activity and identifying new therapeutic targets. biorxiv.orgnih.gov These probes can react with a variety of electrophilic species within the proteome, including enzyme cofactors and transient intermediates. biorxiv.orgnih.gov

The electron-rich nature of the hydrazine (B178648) group allows it to target a broad range of enzymes through different chemical mechanisms. biorxiv.org This versatility makes this compound a promising scaffold for the development of novel chemical probes. By attaching a reporter group, such as a fluorophore or a biotin (B1667282) tag, to the pyrazolidinone core, researchers could create tools to investigate the roles of specific enzymes in cellular processes.

Hydrazide-hydrazone-based compounds have been developed as chemosensors for the detection of metal ions. nih.gov For example, a novel hydrazide-hydrazone derivative has been shown to act as a fluorescent turn-on sensor for iron(III) and a colorimetric sensor for copper(II). nih.gov This demonstrates the potential of the carbohydrazide functionality in designing sensitive and selective molecular sensors.

Furthermore, hydrazide Schiff base fluorescent probes have been designed for the detection of biomolecules like human serum albumin (HSA), which is a biomarker for renal disease. rsc.org A probe that self-assembles into nanoparticles can exhibit a "turn-on" fluorescence response upon binding to HSA. rsc.org The structural framework of this compound could be adapted for the development of similar probes for diagnostic applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(9-Ethylcarbazol-3-yl)-5-oxopyrrolidine-3-carbohydrazide |

| Carbon Disulphide |

| 1,3,4-Oxadiazole |

| Hexane-2,5-dione |

| 2,5-Dimethylpyrrole |

| Phenylisothiocyanate |

| Thiosemicarbazide |

| 1,2,4-Triazine |

| 5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide |

| L-Lactide |

| Poly(pyrazinyl sulfide) (PPZS) |

| 2,5-Dibromopyrazine |

| Lithium Sulfide (Li2S) |

| Iron(III) |

| Copper(II) |

Future Research Directions and Unexplored Potential of 5 Oxopyrazolidine 3 Carbohydrazide

Innovations in Asymmetric Synthesis of Chiral 5-Oxopyrazolidine-3-carbohydrazide Derivatives

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and functional materials. For this compound derivatives, the focus is shifting towards more efficient and selective asymmetric methods.

Future innovations are anticipated in the realm of organocatalysis , which utilizes small organic molecules to catalyze chemical reactions. nih.govdiva-portal.orgyoutube.com This metal-free approach is often more environmentally benign and can provide high levels of enantioselectivity. nih.govdiva-portal.org The development of novel chiral amines, Brønsted acids, and hydrogen-bond donors as catalysts will be crucial. nih.gov These catalysts can activate the substrates in a highly specific manner, directing the formation of one enantiomer over the other. For instance, chiral pyrrolidines have been shown to be effective in cascade reactions to produce functionalized pyrazolidine (B1218672) derivatives with excellent enantiomeric excess (ee). researchgate.net

Metal-catalyzed asymmetric synthesis also remains a fertile ground for innovation. nih.govdiva-portal.orgnih.gov The design of new chiral ligands for transition metals like gold, palladium, and copper can lead to novel catalytic cycles with enhanced stereocontrol. nih.govscispace.comresearchgate.net Gold(I) complexes, for example, have been successfully used in the enantioselective synthesis of pyrazolidines from allenes and hydrazines, achieving high yields and enantioselectivity. nih.govscispace.com

The use of chiral auxiliaries offers another robust strategy. wikipedia.orgsigmaaldrich.comscispace.com A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com Research in this area could focus on developing new, highly effective, and easily removable auxiliaries derived from readily available chiral pool sources like amino acids or carbohydrates. tcichemicals.commdpi.com

Table 1: Comparison of Asymmetric Synthesis Strategies for Pyrazolidine Derivatives

| Strategy | Catalyst/Auxiliary Type | Key Advantages | Representative Enantioselectivity (ee) |

| Organocatalysis | Chiral Amines (e.g., Proline, Pyrrolidines) researchgate.netresearchgate.net | Metal-free, environmentally benign, readily available catalysts. nih.govdiva-portal.org | 98–99% ee nih.govdiva-portal.org |

| Metal Catalysis | Gold(I)-Chiral Ligand Complexes nih.govscispace.com | High catalytic efficiency, broad substrate scope. nih.govscispace.com | up to 99% ee nih.gov |

| Chiral Auxiliaries | Oxazolidinones, Camphorsultam wikipedia.org | Reliable, predictable stereocontrol, well-established methods. wikipedia.orgsigmaaldrich.com | >95% ee scispace.com |

Exploration of Novel Reaction Pathways and Cascade Transformations

The inherent reactivity of the this compound core, with its multiple functional groups (hydrazide, lactam), makes it an ideal candidate for discovering new reaction pathways.

Cascade reactions , also known as tandem or domino reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. nih.gov Future research will likely focus on designing novel cascade sequences initiated by the reaction of this compound with various electrophiles and nucleophiles. A notable example is the aza-Michael/cyclization cascade, which has been used to synthesize pyrazolidinone derivatives. nih.govdiva-portal.org

The development of multicomponent reactions (MCRs) involving this scaffold is another promising area. MCRs combine three or more starting materials in a single pot to form a complex product, offering high atom economy and synthetic efficiency. Designing new MCRs that incorporate the this compound unit could lead to the rapid generation of diverse molecular libraries for screening purposes.

Furthermore, exploring the reactivity of the pyrazolidinone ring itself, such as through ring-opening or ring-expansion reactions , could provide access to entirely new classes of heterocyclic compounds. These transformations could yield linear, acyclic structures or larger ring systems with unique properties and potential applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new molecules and catalysts.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving this compound. By modeling the transition states of different reaction pathways, researchers can understand the origins of stereoselectivity in asymmetric catalysis and predict which catalysts will be most effective. This predictive power can significantly reduce the amount of empirical experimentation required.

Molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets. While this article excludes biological activity, the same computational principles can be applied to understand interactions with non-biological receptors, such as binding sites on polymers or the surfaces of materials.

Quantitative Structure-Property Relationship (QSPR) studies can correlate the structural features of these derivatives with their chemical and physical properties. This can guide the synthesis of new compounds with desired characteristics, such as specific solubility, thermal stability, or photochemical properties, for various technological applications.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch chemistry to continuous flow processing and automated synthesis offers numerous advantages, including improved safety, scalability, and efficiency.

Flow chemistry , where reactions are carried out in a continuously flowing stream through a reactor, is particularly well-suited for the synthesis of this compound and its derivatives. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. It also enables the safe handling of potentially hazardous reagents and intermediates.

Automated synthesis platforms , which combine robotics with flow chemistry systems, can accelerate the discovery and optimization of new reactions and molecules. By programming a synthesis robot to perform a large number of experiments with varying conditions and starting materials, researchers can rapidly map out the reaction space for this compound and identify optimal conditions for desired transformations. This high-throughput approach is invaluable for building libraries of compounds for materials science or other applications.

Table 2: Advantages of Flow Chemistry for Synthesizing Pyrazolidinone Derivatives